molecular formula C35H34N10O B1269499 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol CAS No. 83144-89-2

1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol

Cat. No. B1269499
CAS RN: 83144-89-2
M. Wt: 610.7 g/mol
InChI Key: WCMHDQONAKSRKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various strategies, including environmentally benign methods. For instance, Gu et al. (2009) developed a practical method for preparing 5,5′-Methylene-bis(benzotriazole), a compound with relevance to benzimidazole chemistry, showcasing an efficient and green approach to synthesizing complex molecules within this family (Gu, Yu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been the subject of various studies, providing insight into their complex nature and behavior. Boča et al. (2011) reviewed the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole), highlighting the variability in their structure and the implications for their chemical reactivity and applications (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, demonstrating a range of properties that make them valuable in different applications. Hossain et al. (2020) discussed the development of benzylidene-bis-piperidone derivatives, highlighting their cytotoxic properties and potential as antineoplastic agents. This study underscores the chemical versatility and biological relevance of benzimidazole-containing compounds (Hossain, Enci, Dimmock, & Das, 2020).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. Gomha et al. (2022) detailed the synthesis and application of bis-aminomercapto[1,2,4]triazoles, compounds related to benzimidazole chemistry, illustrating the significance of understanding these physical properties for the development of pharmacologically interesting materials (Gomha, Riyadh, Farghaly, & Haggam, 2022).

Chemical Properties Analysis

The chemical properties of benzimidazole and its derivatives, such as reactivity, stability, and interactions with other molecules, are pivotal for their utilization in various fields. Zhilitskaya et al. (2021) reviewed the modern trends in the chemistry of benzothiazole derivatives, highlighting new synthetic methods and their applications in developing new drugs and materials, which reflect on the broader chemical properties of benzimidazole-related compounds (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Scientific Research Applications

  • Synthesis and Characterization :

    • The molecule is used in the synthesis of new chemical compounds. For instance, Mabkhot, Kheder, and Al-Majid (2010) describe the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety, showcasing its utility in creating new chemical entities (Mabkhot et al., 2010).
  • Structural and Spectroscopic Analysis :

    • Li, Geng, He, and Cui (2013) conducted a study on a similar compound, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, focusing on its molecular geometry, vibrational frequencies, and absorption spectrum. This highlights its significance in material science for understanding molecular structures and properties (Li et al., 2013).
  • Catalytic and Binding Properties :

    • Zhang, Zhou, Dou, Yin, and Wang (2007) explored dicopper(II) complexes derived from pyrazole-containing tridentate N2O ligands, including 1,3-bis(3,5-dimethylpyrazol-1-yl)propan-2-ol. This research demonstrates its potential in catalysis and as a building block in coordination chemistry (Zhang et al., 2007).
  • Drug Design and ADMET Prediction :

    • In pharmacological research, Rashid (2020) discussed the design and synthesis of bis-benzimidazole derivatives including this compound for potential anticancer applications. This illustrates its relevance in drug discovery and medicinal chemistry (Rashid, 2020).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit . Some benzimidazole derivatives are known to exhibit antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as drugs and are generally safe for use under medical supervision .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

1,3-bis[bis(1H-benzimidazol-2-ylmethyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O/c46-23(17-44(19-32-36-24-9-1-2-10-25(24)37-32)20-33-38-26-11-3-4-12-27(26)39-33)18-45(21-34-40-28-13-5-6-14-29(28)41-34)22-35-42-30-15-7-8-16-31(30)43-35/h1-16,23,46H,17-22H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMHDQONAKSRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC(CN(CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326576
Record name 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83144-89-2
Record name 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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